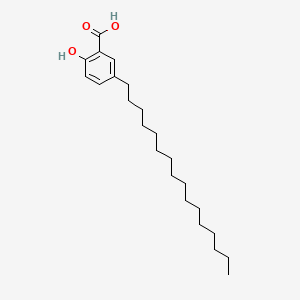5-Hexadecylsalicylic acid
CAS No.: 28294-58-8
Cat. No.: VC14353222
Molecular Formula: C23H38O3
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28294-58-8 |
|---|---|
| Molecular Formula | C23H38O3 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 5-hexadecyl-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26) |
| Standard InChI Key | VCLDAIPENLEIRV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
5-Hexadecylsalicylic acid (C₂₃H₃₈O₃) has a molecular weight of 362.546 g/mol . Its structure consists of a salicylic acid moiety (2-hydroxybenzoic acid) substituted at the fifth carbon with a hexadecyl (C₁₆H₃₃) chain (Figure 1). This positional isomerism distinguishes it from the more widely studied 6-alkylsalicylic acids, such as 6-pentadecylsalicylic acid found in Amphipterygium adstringens .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 28294-58-8 | |
| Molecular Formula | C₂₃H₃₈O₃ | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in alcohols, organic solvents; insoluble in water |
Spectroscopic Identification
While specific spectral data for the 5-substituted isomer are scarce, analogous alkylsalicylates are typically characterized by:
-
¹H NMR: Aromatic protons at δ 6.6–7.8 ppm (salicylate ring), methylene/methyl signals from the alkyl chain (δ 0.8–1.6 ppm) .
-
IR: Broad O-H stretch near 3000 cm⁻¹, carbonyl (C=O) at ~1680 cm⁻¹ .
Synthesis and Production
Synthetic Routes
Industrial synthesis likely involves Friedel-Crafts alkylation, where salicylic acid reacts with hexadecyl halides in the presence of Lewis acid catalysts. Alternative methods may include:
-
Direct alkylation: Using hexadecanol under acidic conditions.
-
Ester hydrolysis: Starting from cetyl salicylate (hexadecyl 2-hydroxybenzoate, CAS 19666-19-4) , though this yields the ortho-substituted derivative.
Challenges in regioselectivity necessitate careful control to favor substitution at the fifth position, often requiring directing groups or high-pressure conditions.
Toxicity Profile
Industrial and Research Applications
Current Uses
-
Cosmetic formulations: As a lipophilic stabilizer in creams due to its emulsifying properties .
-
Chemical intermediates: For synthesizing surfactants or metal-chelating agents.
Emerging Opportunities
-
Drug delivery systems: Potential use in lipid nanoparticle formulations, leveraging its amphiphilic structure.
-
Antimicrobial coatings: Alkylsalicylates inhibit biofilm formation in Staphylococcus aureus , though efficacy of the 5-isomer needs testing.
Challenges and Future Directions
Knowledge Gaps
-
Synthetic optimization: Improved regioselective methods for C5 alkylation.
-
Biological screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.
-
Pharmacokinetics: Absorption/distribution studies to assess bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume